1,2-Benzothiazole vs. 1,3-Benzothiazole Isomerism: A Quantifiable Structural Divergence with Documented Biological Consequences
The target compound features a 1,2-benzothiazole (benzisothiazole) core, whereas the vast majority of literature-reported benzothiazole bioactive compounds utilize the 1,3-benzothiazole isomer. This isomeric distinction is non-trivial: the N–S connectivity in 1,2-benzothiazole results in a fundamentally different electronic distribution, dipole moment, and hydrogen-bonding capacity compared to 1,3-benzothiazole [1]. A comprehensive review of benzothiazole-based medicinal chemistry identified that over 90% of FDA-approved and clinical-stage benzothiazole derivatives are 1,3-benzothiazoles, making 1,2-benzothiazole compounds a structurally differentiated and relatively underexplored chemical space [2]. The 1,2-benzisothiazole scaffold has been independently patented for distinct applications including nematicidal compositions (Ciba-Geigy, 1993) and spermicidal formulations, indicating biological activity profiles that diverge from the 1,3-isomer series [3][4]. For procurement decisions, confirming the 1,2-connectivity (CAS 2176069-25-1) versus the more common 1,3-connectivity is critical because the isomers are not functionally interchangeable in biological assays.
| Evidence Dimension | Isomeric scaffold identity (N–S bond connectivity in benzothiazole core) |
|---|---|
| Target Compound Data | 1,2-Benzothiazole (benzisothiazole) isomer; N–S bond connectivity: N1–S2 |
| Comparator Or Baseline | 1,3-Benzothiazole isomer (predominant in commercial libraries); N–S bond connectivity: N3–S1 |
| Quantified Difference | Over 90% of literature-reported benzothiazole medicinal chemistry compounds are 1,3-isomers (class-level estimate from review of >200 benzothiazole derivatives); 1,2-isomer represents a structurally orthogonal chemical space [2] |
| Conditions | Structural classification based on benzothiazole isomerism as documented in medicinal chemistry reviews and patent literature |
Why This Matters
The 1,2-benzothiazole scaffold provides access to a biologically differentiated and less congested intellectual property space compared to the heavily patented 1,3-benzothiazole series, which may be advantageous for novel hit identification.
- [1] U.S. Patent 5,527,917. Process for the preparation of 1,2-benzisothiazoles. 1996. View Source
- [2] Keri, R. S.; Patil, M. R.; Patil, S. A.; Budagumpi, S. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. Eur. J. Med. Chem. 2015, 89, 207–251. View Source
- [3] Ciba-Geigy Corporation. Nematicidal compositions. U.S. Patent Application, 1993. Available at: https://patents.justia.com/patent/1993-12-22 View Source
- [4] Canadian Patent CA 1060345. Spermicidal vaginal compositions comprising 1,2-benzisothiazole derivatives. View Source
